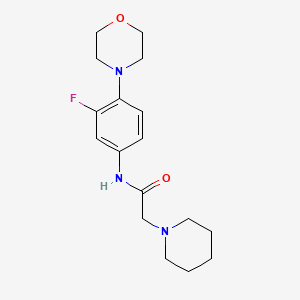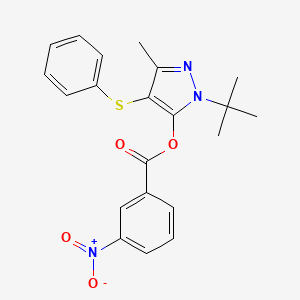![molecular formula C22H29ClN4O4S2 B2443550 6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215707-73-5](/img/structure/B2443550.png)
6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds typically involves several steps . For instance, 3-methylpiperidine can be reacted with sulfonyl chloride in the presence of a base such as triethylamine to form a sulfonylated intermediate. This intermediate can then be reacted with other reagents to yield the final product. The final product is usually purified by techniques such as column chromatography or recrystallization .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a thiophene ring . Attached to this core are several functional groups, including a methyl group, a benzamido group, and a sulfonyl group linked to a 3-methylpiperidin-1-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the sulfonyl group could potentially undergo reactions such as sulfonylation or desulfonylation. The exact reactions would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl group and the nonpolar methyl groups . Its boiling point and melting point would be influenced by factors such as the size and shape of the molecule, and the types of intermolecular forces present .科学的研究の応用
Biological Activity and Pharmacophore
Phenothiazines, including compounds with sulfonyl derivatives, have shown promising biological activities. These compounds exhibit a wide range of activities such as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and others. The biological activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing penetration through biological membranes. The review by Pluta, Morak-Młodawska, and Jeleń (2011) emphasizes the significant biological activities of these compounds and the potential of the phenothiazine core as a pharmacophoric moiety for developing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Heterocycles and CNS Activity
The research highlights the importance of heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), which form a large class of organic compounds. These heterocycles are crucial in synthesizing compounds with potential central nervous system (CNS) activity. The study by Saganuwan (2017) explores various functional chemical groups, including sulfonamides, as lead molecules for synthesizing compounds with CNS activity. The research indicates the potential of these heterocyclic compounds to influence CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Biocides and Membrane Systems
In the context of membrane systems, especially reverse osmosis polyamide membranes, the role of non-oxidizing biocides, including sulfonamide derivatives, is crucial in preventing biofouling. Da-Silva-Correa et al. (2022) review the applicability, antimicrobial efficiency, hazard levels, membrane compatibility, and applicability to drinking water treatment of these biocides. The study emphasizes the need for further investigation into economic, eco-friendly, and safe antifouling agents to promote sustainable water supply (Da-Silva-Correa et al., 2022).
Safety and Hazards
特性
IUPAC Name |
6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2.ClH/c1-14-4-3-10-26(12-14)32(29,30)16-7-5-15(6-8-16)21(28)24-22-19(20(23)27)17-9-11-25(2)13-18(17)31-22;/h5-8,14H,3-4,9-13H2,1-2H3,(H2,23,27)(H,24,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHMTXOUCIULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)

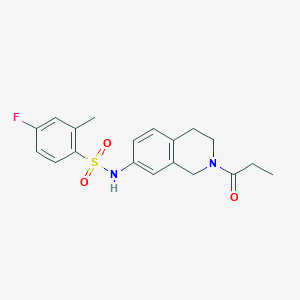
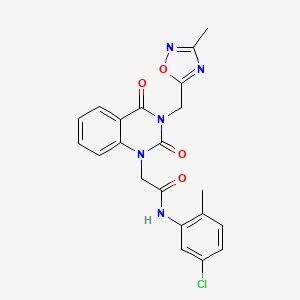
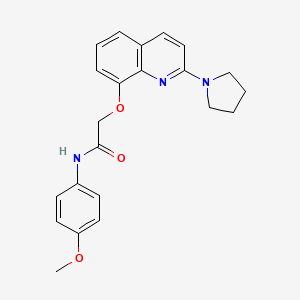

![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2443476.png)
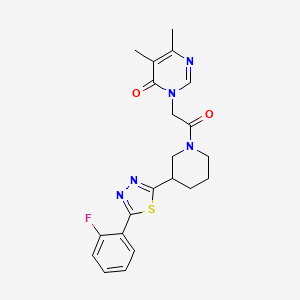
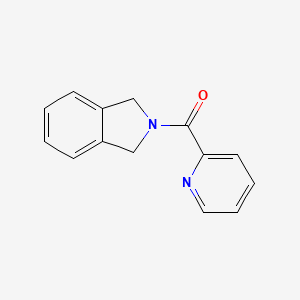
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
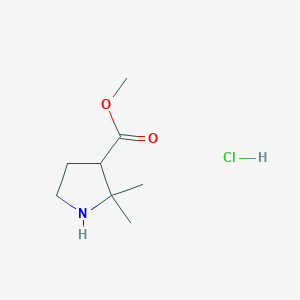
![(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2443488.png)
